N-Boc-(4R)-4-tert-butoxy-L-proline
Overview
Description
N-Boc-(4R)-4-tert-butoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This protecting group is particularly useful due to its stability under basic conditions and its ability to be removed under acidic conditions .
Mechanism of Action
Target of Action
The primary target of N-Boc-(4R)-4-tert-butoxy-L-proline, also known as Boc-Hyp(tBu)-OH, is the amino group in various compounds, including natural products, amino acids, and peptides . The compound serves as a protecting group for these amino groups during synthetic organic transformations .
Mode of Action
Boc-Hyp(tBu)-OH acts by masking the amino group in the target compounds, thereby preventing unwanted reactions with this functional group during synthetic transformations . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-Hyp(tBu)-OH is the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved through various methods, including the use of oxalyl chloride in methanol , or a choline chloride/p-toluenesulfonic acid deep eutectic solvent .
Result of Action
The primary result of Boc-Hyp(tBu)-OH’s action is the successful protection of amino groups during synthetic transformations. This allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The deprotection of the Boc group yields the original compound with the free amino group .
Action Environment
The action, efficacy, and stability of Boc-Hyp(tBu)-OH can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s installation and removal . Moreover, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis allows it to be used under a wide range of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(4R)-4-tert-butoxy-L-proline typically involves the protection of the amino group of proline with the Boc group. This can be achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a key step in the synthesis of various pharmaceuticals and peptides, making this compound valuable in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(4R)-4-tert-butoxy-L-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or its derivatives, which can be further used in peptide synthesis or other organic transformations .
Scientific Research Applications
N-Boc-(4R)-4-tert-butoxy-L-proline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-proline: Similar in structure but lacks the tert-butoxy group.
N-Cbz-proline: Uses a different protecting group (carbobenzyloxy) which is removed under different conditions.
Uniqueness
N-Boc-(4R)-4-tert-butoxy-L-proline is unique due to the presence of both the Boc protecting group and the tert-butoxy group, which provide additional steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of sterically demanding peptides and organic molecules .
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-9-7-10(11(16)17)15(8-9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJOYNVIOOXHHM-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132746 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148983-07-7 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148983-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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